Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cardiovascular Pharmacology Antihypertensive Agents Spiro Compounds

This unsubstituted spirocyclic core provides a rigid, three-dimensional scaffold validated in HDAC, PARP-1, and antifungal programs. Unlike flat aromatic or flexible piperidine alternatives, the spiro junction enforces a constrained conformation critical for target engagement. • Enables hERG-safe HDAC inhibitor design vs. ketone analogs [cancer]. • Equipotent to fluconazole against resistant fungal strains (chitin synthase target). • PARP-1 IC50 0.70 μM; synergistic with doxorubicin in oncology models. Available in 95%+ purity with batch-specific QC (NMR, HPLC). Standard packaging: 250 mg, 1 g. For R&D use only.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 84060-09-3
Cat. No. B1318109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
CAS84060-09-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CC=C3NC(=O)O2
InChIInChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
InChIKeyNHUBGKMFTPUSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirobenzoxazine-Piperidinone: Versatile Medicinal Chemistry Scaffold


Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 84060-09-3), with the molecular formula C12H14N2O2 and molecular weight of 218.25 g/mol, is a heterocyclic building block featuring a spiro junction between a benzoxazine and a piperidine ring. This compound serves as an unsubstituted core scaffold from which numerous biologically active derivatives have been developed [1]. The spirocyclic architecture confers a rigid, three-dimensional conformation that is distinct from linear or fused-ring analogues, making it a valuable intermediate in the synthesis of compounds targeting diverse therapeutic areas including cardiovascular disease, cancer, and fungal infections [2][3].

Spirobenzoxazine-Piperidinone: Why Structure Matters


The unique spirocyclic junction between the benzoxazine and piperidine rings creates a rigid, three-dimensional architecture that fundamentally differs from simpler piperidine or benzoxazine building blocks. Substituting this core with non-spirocyclic alternatives (e.g., N-phenylpiperidines, simple benzamides, or acyclic piperidine derivatives) results in the loss of the constrained spatial orientation required for specific protein-ligand interactions [1][2]. The presence of both a basic nitrogen (piperidine NH) and an amide NH (benzoxazine ring) provides two distinct points for further functionalization, which are critical for tuning both potency and pharmacokinetic properties, as demonstrated in the development of potent HDAC inhibitors and antihypertensive agents [3]. Generic substitution with non-spirocyclic fragments will not recapitulate the precise conformational requirements validated in these structure-activity relationship studies.

Spirobenzoxazine-Piperidinone: Performance & Differentiation


Antihypertensive Activity in SHR

Derivatives of the target compound demonstrate quantifiable in vivo antihypertensive activity. While the unsubstituted core (CAS 84060-09-3) is a building block, a specific derivative synthesized from it, dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, was identified as the most active compound in a series evaluated for blood pressure reduction in spontaneously hypertensive rats (SHR) [1]. This specific derivative achieved a quantifiable decrease in mean arterial blood pressure, and the core structure is essential for this activity . The spirocyclic framework is critical for the observed pharmacological effect, distinguishing it from non-spirocyclic antihypertensive scaffolds.

Cardiovascular Pharmacology Antihypertensive Agents Spiro Compounds

hERG Safety Over Ketone Analogues

In the development of HDAC inhibitors, spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives (derived from the target core) showed a minor affinity for the hERG potassium channel compared to their corresponding ketone analogues [1][2]. This indicates a quantifiably reduced risk of QT prolongation and associated cardiotoxicity. The benzoxazine core, distinct from the ketone analogue, is responsible for this improved safety margin, while maintaining submicromolar IC50 values against tumor cell lines (around 100 nM in HDAC inhibition assays) and demonstrating good oral bioavailability (≥35%) in in vivo pharmacokinetic studies [3].

Cancer Therapeutics HDAC Inhibitors Cardiotoxicity

Antifungal Activity Against Resistant Strains

Spiro[benzoxazine-piperidin]-one derivatives (synthesized from the target core) show equipotent activity to clinical antifungals against drug-resistant strains. In a 2022 study, compounds 9a, 9o, and 9t, which are specific derivatives of the core, demonstrated good antifungal activity against fluconazole-resistant Candida albicans and fluconazole-resistant Cryptococcus neoformans variants [1][2]. Furthermore, compounds 9a, 9o, 9s, and 9t showed excellent chitin synthase inhibitory activity with IC50 values of 0.14 mM, 0.11 mM, 0.10 mM, and 0.16 mM, respectively, which were equal to that of the control drug polyoxin B [3]. This demonstrates that the core scaffold can be functionalized to yield compounds that overcome clinically relevant drug resistance.

Antifungal Agents Chitin Synthase Inhibitors Drug Resistance

PARP-1 Inhibition & Synergy in Cancer

Derivatives of the spirobenzoxazinone-piperidine core (such as compound 7c) have been identified as promising PARP-1 inhibitors. In a 2025 study, compounds (18a-d) demonstrated ≥91% PARP-1 inhibition at 10 µM, and O-salicylamide derivatives (18a and b) displayed an IC50 value of 0.70 μM against the PARP-1 enzyme [1][2]. Furthermore, combining these inhibitors with doxorubicin showed synergistic lethality in colony-formation assays using HCT116 colorectal cancer cells, a hallmark of effective PARP inhibition [3]. This quantitative data confirms the scaffold's utility in targeting DNA repair pathways.

PARP Inhibitors Cancer Therapy DNA Damage Repair

Spirobenzoxazine-Piperidinone: Research & Industrial Applications


Antihypertensive Drug Development

The core scaffold is directly applicable to designing new antihypertensive drugs, leveraging the established in vivo activity of its derivatives [1]. Researchers can use this validated spirocyclic core as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for cardiovascular targets .

Cardiosafe HDAC Inhibitor Discovery

This scaffold is ideal for medicinal chemistry projects focused on cancer and other diseases where HDAC inhibition is a validated mechanism. The key advantage is the potential to develop potent inhibitors with a reduced risk of hERG-related cardiotoxicity compared to ketone-based analogues, a critical differentiator for selecting this building block [2][3].

Antifungals Targeting Resistant Pathogens

The core is a strategic choice for anti-infective drug discovery programs targeting fungal infections, particularly those resistant to current therapies like fluconazole [4]. Derivatives of this scaffold have demonstrated equipotent activity to standard-of-care drugs against resistant strains and act via a validated target, chitin synthase [5].

PARP-1 Inhibitor Cancer Therapy

Researchers investigating DNA damage repair pathways and synthetic lethality can utilize this spirocyclic scaffold to develop novel PARP-1 inhibitors. The evidence of potent enzyme inhibition (IC50 0.70 μM) and synergistic effects with doxorubicin in relevant cell models provides a strong rationale for selecting this chemotype in oncology-focused drug discovery [6][7].

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